molecular formula C8H9BrIN B1384017 2-Bromo-3-iodo-4,5,6-trimethylpyridine CAS No. 2173093-22-4

2-Bromo-3-iodo-4,5,6-trimethylpyridine

Cat. No. B1384017
M. Wt: 325.97 g/mol
InChI Key: DGDRXMQJHDOTHB-UHFFFAOYSA-N
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Description

“2-Bromo-3-iodo-4,5,6-trimethylpyridine” is a chemical compound with the CAS Number: 2173093-22-4 . It has a molecular weight of 325.97 and is solid in its physical form . The IUPAC name for this compound is 2-bromo-3-iodo-4,5,6-trimethylpyridine .


Molecular Structure Analysis

The InChI code for “2-Bromo-3-iodo-4,5,6-trimethylpyridine” is 1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Halogen-rich Pyridine Synthesis

5-Bromo-2-chloro-4-fluoro-3-iodopyridine is a halogen-rich intermediate synthesized for use in medicinal chemistry. It's a building block for pentasubstituted pyridines, valuable in chemical manipulations and syntheses (Wu et al., 2022).

Intermediate for Functionalized Pyridines

5-Bromopyridyl-2-magnesium chloride is an intermediate synthesized via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. It's crucial for creating a variety of functionalized pyridine derivatives, some of which are key in producing potent anticancer agents like Lonafarnib (Song et al., 2004).

Structural and Complexation Studies

Structural Analysis of Pyridine Derivatives

The crystal structure of 3-amino-5-bromo-2-iodopyridine was studied, revealing weak intermolecular hydrogen bonding. This structural insight is crucial for understanding its chemical behavior and potential applications (Bunker et al., 2008).

Metal-complexing Molecular Rods

Syntheses of brominated and dibrominated bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods, have been developed. These compounds are crucial for creating complex molecular structures and have applications in various chemical processes (Schwab et al., 2002).

properties

IUPAC Name

2-bromo-3-iodo-4,5,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDRXMQJHDOTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Br)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodo-4,5,6-trimethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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